molecular formula C34H46ClN3O10 B1676224 Maytansine CAS No. 35846-53-8

Maytansine

Cat. No.: B1676224
CAS No.: 35846-53-8
M. Wt: 692.2 g/mol
InChI Key: WKPWGQKGSOKKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maytansine is a potent cytotoxic agent that belongs to the ansamycin family of macrolides. It was originally isolated from the Ethiopian shrub Maytenus serrata. This compound exhibits strong antimitotic activity by inhibiting microtubule assembly, making it a powerful agent against rapidly proliferating cancer cells .

Mechanism of Action

Target of Action

Maytansine primarily targets microtubules , which are essential components of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

This compound exerts its cytotoxic effects by binding to tubulin at the rhizoxin binding site , which is located on the microtubules . This binding inhibits the assembly of microtubules, thereby disrupting microtubule dynamics . This disruption leads to the arrest of mitosis (cell division), causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By binding to tubulin, this compound prevents the polymerization of tubulin into microtubules . This action disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) .

Pharmacokinetics

Derivatives of this compound, known asmaytansinoids , have been developed and conjugated to monoclonal antibodies to improve its pharmacokinetic properties . These antibody-maytansinoid conjugates selectively bind to antigens expressed on the surface of cancer cells, improving the bioavailability of the drug and reducing side effects .

Result of Action

The binding of this compound to tubulin leads to the suppression of microtubule dynamics, causing mitotic arrest . This arrest of the cell cycle results in the death of rapidly proliferating cells, such as cancer cells . Therefore, this compound and its derivatives have potent anti-tumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of antibody-maytansinoid conjugates can be affected by the expression level of the target antigen on the cancer cells . Furthermore, the tumor microenvironment, including factors such as pH and the presence of various enzymes, can also influence the stability and efficacy of this compound and its derivatives .

Biochemical Analysis

Biochemical Properties

Maytansine plays a crucial role in biochemical reactions by inhibiting the polymerization of tubulin, a protein that is essential for microtubule formation. This inhibition occurs through the binding of this compound to the rhizoxin binding site on tubulin . The interaction between this compound and tubulin disrupts the dynamic instability of microtubules, leading to mitotic arrest and cell death . Additionally, this compound interacts with various enzymes and proteins, including those involved in the metabolism of its derivatives, such as S-methyl-DM1 and S-methyl-DM4 .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest by binding to tubulin and preventing microtubule assembly . This action leads to the suppression of microtubule dynamics, which is critical for cell division. As a result, this compound effectively kills tumor cells at sub-nanomolar concentrations . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the microtubule network .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin at the rhizoxin binding site, which inhibits the assembly of microtubules . This binding disrupts the dynamic instability of microtubules, leading to mitotic arrest and cell death . This compound and its derivatives, such as S-methyl-DM1 and S-methyl-DM4, exhibit strong binding to microtubules, further enhancing their cytotoxic effects . Additionally, this compound induces the formation of tubulin aggregates at higher concentrations, contributing to its potent antimitotic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound and its derivatives, such as S-methyl-DM1 and S-methyl-DM4, exhibit concentration-dependent inhibition of tubulin assembly . Over time, these compounds suppress microtubule dynamics more effectively than this compound alone . The stability and degradation of this compound and its derivatives are critical factors in their long-term effects on cellular function . Studies have shown that this compound derivatives maintain their cytotoxic activity over extended periods, making them promising candidates for cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse xenograft model of colorectal cancer, this compound conjugates demonstrated significant anti-tumor activity at doses ranging from 10 to 50 mg/kg . Higher doses resulted in a more pronounced reduction in tumor volume and prolonged survival without obvious signs of toxicity . These findings highlight the importance of dosage optimization in maximizing the therapeutic potential of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its derivatives, such as S-methyl-DM1 and S-methyl-DM4 . These derivatives are metabolized within cells, leading to the formation of active metabolites that contribute to the cytotoxic effects of this compound . The metabolic pathways of this compound involve interactions with enzymes and cofactors that facilitate its conversion into active forms . Additionally, this compound’s metabolism affects metabolic flux and metabolite levels within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution is influenced by its binding to microtubules, which affects its accumulation within cells . The transport and distribution of this compound are critical factors in determining its cytotoxic effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It primarily localizes to microtubules, where it exerts its inhibitory effects on tubulin polymerization . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maytansine can be synthesized through a series of complex organic reactions. One common method involves the use of organometallic reagents to produce maytansinol, which is then further modified to yield this compound . The process typically involves multiple steps, including oxidation and acylation reactions, under carefully controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the fermentation of microorganisms such as Actinosynnema pretiosum, which naturally produce maytansinoids. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Scientific Research Applications

Maytansine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[acetyl(methyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46ClN3O10/c1-18-11-10-12-26(45-9)34(43)17-25(46-32(42)36-34)19(2)30-33(5,48-30)27(47-31(41)20(3)37(6)21(4)39)16-28(40)38(7)23-14-22(13-18)15-24(44-8)29(23)35/h10-12,14-15,19-20,25-27,30,43H,13,16-17H2,1-9H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPWGQKGSOKKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46ClN3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865793
Record name 11‐ChloroC‐21‐hydroxy‐12,20‐dimethoxy‐2,5,9,16‐ tetramethyl‐8,23‐dioxo‐4,24‐dioxa‐9,22‐ diazatetracyclo[19.3.1.110,14.03,5]hexacosa‐ 10,12,14(26),16,18‐pentaen‐6‐yl 2‐(N‐ methylacetamido)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35846-53-8
Record name Maitansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maytansine
Reactant of Route 2
Reactant of Route 2
Maytansine
Reactant of Route 3
Reactant of Route 3
Maytansine
Reactant of Route 4
Reactant of Route 4
Maytansine
Reactant of Route 5
Reactant of Route 5
Maytansine
Reactant of Route 6
Reactant of Route 6
Maytansine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.